1-O-Formylrocagloic acid was first documented in 2006 as part of a study that isolated several rocaglamide derivatives from the hexane and dichloromethane extracts of the fruits of Aglaia cucullata collected in Thailand . Subsequent studies have confirmed its presence in other Aglaia species, highlighting its distribution in tropical regions.
This compound is classified as a flavagline, a subclass of flavonoids characterized by a unique cyclopenta[b]tetrahydrobenzofuran structure. Rocaglamides, including 1-O-formylrocagloic acid, are notable for their potential therapeutic applications due to their ability to modulate cellular pathways involved in cancer progression.
The synthesis of 1-O-formylrocagloic acid typically involves extraction from plant sources followed by purification techniques such as chromatography. The initial extraction is performed using solvents like hexane and dichloromethane, which effectively isolate the desired compounds from plant matrices.
Technical Details:
1-O-Formylrocagloic acid features a complex molecular structure characterized by:
Data:
1-O-Formylrocagloic acid participates in various chemical reactions typical of flavonoids:
Technical Details:
These reactions can be studied using techniques such as mass spectrometry and infrared spectroscopy to confirm product formation and structural integrity .
The mechanism of action for 1-O-formylrocagloic acid involves its interaction with cellular signaling pathways:
Data:
In studies involving TRAIL-resistant AGS gastric cancer cells, 1-O-formylrocagloic acid demonstrated potent cytotoxicity by triggering apoptotic pathways and altering cell cycle dynamics .
Relevant analyses include spectral data that confirm the identity and purity of the compound, such as UV-visible spectroscopy showing characteristic absorption peaks .
1-O-Formylrocagloic acid has garnered attention for its potential applications in:
Recent studies highlight its effectiveness against various cancer types, including gastric and breast cancers, suggesting a promising avenue for therapeutic development .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4